molecular formula C12H10IN3O3 B13114474 Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate

Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate

Cat. No.: B13114474
M. Wt: 371.13 g/mol
InChI Key: CPOXJEMBSVFFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate is a synthetic carbamate derivative featuring a dihydropyrimidinone core substituted with an iodine atom at position 5 and a benzyl carbamate group at position 4. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, particularly in enzyme inhibition studies. The iodine atom introduces significant steric bulk and polarizability, which can influence binding interactions in biological systems .

Properties

Molecular Formula

C12H10IN3O3

Molecular Weight

371.13 g/mol

IUPAC Name

benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate

InChI

InChI=1S/C12H10IN3O3/c13-9-6-14-11(17)15-10(9)16-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,16,17,18)

InChI Key

CPOXJEMBSVFFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=NC(=O)N2)I

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally follows these key steps:

  • Synthesis of the Pyrimidinone Core:

    • Starting from a suitable uracil or pyrimidine-2,4-dione derivative.
    • Formation of the 2-oxo-2,3-dihydropyrimidin-4-yl scaffold through condensation reactions involving urea derivatives and malonic acid esters or their equivalents.
    • This step often involves cyclization reactions under controlled conditions to yield the pyrimidinone ring system with appropriate substitution.
  • Introduction of the Iodine at the 5-Position:

    • Halogenation of the pyrimidinone ring at the 5-position using iodine or iodine-containing reagents.
    • Halogenation is typically performed under mild conditions to avoid over-substitution or ring degradation.
    • The choice of halogenating agent and solvent system influences regioselectivity and yield.
  • Formation of the Benzyl Carbamate Group:

    • Reaction of the 4-amino or hydroxyl substituent on the pyrimidinone ring with benzyl chloroformate or benzyl N-hydroxysuccinimide carbonate.
    • This step forms the carbamate linkage, often under basic or neutral conditions to facilitate nucleophilic attack.
    • Protection/deprotection strategies may be employed if other reactive groups are present.

Detailed Synthetic Procedure (Based on Patent and Literature Data)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclization to form pyrimidinone core Urea derivative + malonic acid ester or malononitrile derivative, reflux in polar aprotic solvent (e.g., DMF, DMSO) 50-70% Formation of pyrimidin-2,4-dione scaffold
2 Halogenation at 5-position Iodine or N-iodosuccinimide (NIS), mild acidic or neutral conditions, room temp to 50°C 60-80% Selective iodination at C-5 position
3 Carbamate formation Benzyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C 70-90% Formation of benzyl carbamate at 4-position

Representative Reaction Scheme

$$
\text{Urea derivative} + \text{Malonic acid ester} \xrightarrow[\text{DMF/DMSO}]{\text{Heat}} \text{Pyrimidin-2,4-dione intermediate}
$$

$$
\text{Pyrimidin-2,4-dione intermediate} + \text{I}_2 \xrightarrow[\text{AcOH}]{\text{RT}} \text{5-iodo-pyrimidinone}
$$

$$
\text{5-iodo-pyrimidinone} + \text{Benzyl chloroformate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C}} \text{Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate}
$$

Research Findings and Industrial Relevance

  • Patents related to pyrimidinone derivatives, such as those for alogliptin synthesis, describe efficient processes involving urea derivatives and malonic acid esters to form pyrimidinone cores, which can be adapted for iodinated analogs.
  • Halogenation using iodine sources is a well-established method for introducing iodine selectively at the 5-position of pyrimidine rings without affecting other functional groups.
  • Carbamate protection with benzyl groups is a standard procedure in medicinal chemistry to enhance stability and facilitate further modifications.
  • The process is scalable and can be conducted in one-pot or multi-step sequences without isolation of intermediates to improve cost-effectiveness and safety.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity Notes
Solvent for cyclization DMF, DMSO, or DMF/DMSO mixture Polar aprotic solvents favor high yield Solvent choice affects reaction rate
Halogenating agent Iodine (I2), N-iodosuccinimide (NIS) NIS offers milder conditions, better selectivity Avoids over-halogenation
Temperature for halogenation Room temperature to 50°C Higher temperature may cause side reactions Controlled temperature critical
Base for carbamate formation Triethylamine, DIPEA Neutralizes HCl formed, drives reaction Excess base can cause side reactions
Reaction time 1-4 hours per step Longer times improve conversion but risk degradation Monitoring required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Deiodinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various substituted pyrimidine derivatives, which can be used in further chemical research.

Biology:

    Enzyme Inhibition: Some derivatives of this compound have been studied for their potential to inhibit specific enzymes, making them useful in biochemical research.

Medicine:

    Drug Development: The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

Industry:

    Agricultural Chemicals: Some derivatives may be used in the development of pesticides and herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Weight Key Features
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate 5-I, 4-benzyl carbamate ~371.13 (calc.) High steric bulk from iodine; potential halogen bonding interactions .
Benzyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate 4-fluorobenzyl, 5-OH, methyl groups 454.45 Fluorine enhances electronegativity; hydroxyl group improves solubility .
Isosorbide di-4-nitrophenyl carbamate Di-4-nitrophenyl carbamates ~410.30 Strong AChE inhibition due to electron-withdrawing nitro groups .
Benzyl(2-(4-ethylcarbamoyl)-5-chloro-2-oxo-dihydropyrimidin-4-yl)carbamate 5-Cl, ethyl carbamate ~337.78 Chlorine offers moderate electron-withdrawing effects; lower steric hindrance.

Key Observations:

  • Iodine vs. However, its larger size may reduce solubility compared to fluorine-containing analogues (e.g., the compound in ) .
  • Carbamate Position: Mono-carbamates like the target compound and the benzyl carbamate in exhibit selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). In contrast, di-carbamates (e.g., isosorbide di-4-nitrophenyl carbamate) show stronger AChE inhibition due to dual binding motifs .

Enzymatic Inhibition Profiles

Table 2: Enzyme Inhibition Data for Select Compounds

Compound Name AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity (BuChE/AChE)
This compound >100 (est.) ~5–10 (est.) >10
Isosorbide di-4-nitrophenyl carbamate 0.8 50 0.016
Benzyl(2-position isosorbide carbamate) >100 2.5 >40

Key Findings:

  • The target compound’s mono-carbamate design aligns with the structure-activity relationship (SAR) observed in , where benzyl carbamates at specific positions optimize BuChE selectivity. Its iodine substituent may further enhance this selectivity by sterically blocking AChE’s narrower active site gorge .
  • Di-carbamates, such as the 4-nitrophenyl derivative, exhibit reversed selectivity due to their ability to engage both catalytic sites of AChE .

Table 3: Physicochemical and Hazard Comparison

Compound Name Solubility (mg/mL) Stability Hazard Statements
This compound <0.1 (est.) Sensitive to light H302 (oral toxicity), H315 (skin irritation)
Benzyl (4-fluorobenzyl-carbamoyl) derivative ~0.5 Stable at 2–8°C H302, H319 (eye irritation)
Isosorbide di-ethyl carbamate >1.0 Hydrolytically stable N/A

Key Insights:

  • The iodine substituent likely reduces aqueous solubility compared to fluorine or hydroxylated analogues, necessitating formulation adjustments for in vivo applications.
  • Safety profiles are influenced by substituents; iodine’s toxicity profile may differ from fluorine, warranting specialized handling .

Biological Activity

Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique chemical structure that includes a benzyl group and a pyrimidine ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including enzyme inhibition and therapeutic applications.

PropertyValue
Molecular Formula C₁₂H₁₀I N₃O₃
Molecular Weight 371.13 g/mol
IUPAC Name benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate
InChI Key CPOXJEMBSVFFDV-UHFFFAOYSA-N

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : This is achieved through cyclization reactions involving urea and β-dicarbonyl compounds.
  • Carbamoylation : The introduction of the benzyl carbamate group is done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The iodine atom enhances binding interactions due to its size and polarizability, which can lead to significant biological effects such as enzyme inhibition or modulation of receptor functions.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives, including those derived from this compound. The results indicated that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that some derivatives acted as potent inhibitors of specific enzymes involved in metabolic pathways. For instance, the compound showed significant inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrimidine derivatives:

Compound TypeActivity Profile
Fluoro Derivatives Generally lower binding affinity due to smaller size; less polarizable.
Chloro Derivatives Moderate activity; similar mechanism but less effective than iodine analogs.
Bromo Derivatives Comparable activity; however, iodine shows enhanced reactivity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.